(4-Methoxybenzyl)hydrazine hydrochloride

説明

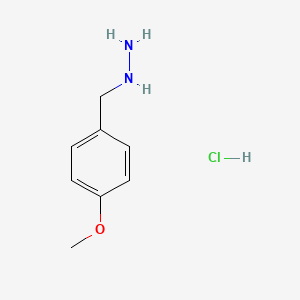

Structure

2D Structure

特性

IUPAC Name |

(4-methoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-7(3-5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIAETGHZKYGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942132 | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-48-5 | |

| Record name | Hydrazine, [(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diazotization and Reduction Using Ammonium Sulfite (Patent CN102557985A)

This patented method describes a process optimized for industrial scale with advantages in speed, yield, and cost-effectiveness.

Step 1: Diazotization

- Reactants: 4-methoxyaniline, hydrochloric acid, sodium nitrite.

- Molar ratios: aniline : hydrochloric acid : sodium nitrite = 1 : (2.3–3.2) : (1–1.1).

- Sodium nitrite is added at 0–15 °C.

- Reaction temperature: 0–40 °C.

- Reaction time: 10–100 minutes.

- This forms the 4-methoxyphenyl diazonium chloride intermediate.

Step 2: Reduction and Hydrolysis

- Add ammonium sulfite and additional hydrochloric acid in molar ratios relative to aniline of 1 : (2–3.5) : (2.5–3.0).

- Reduction occurs in the same vessel, converting the diazonium salt to this compound.

- Hydrolysis and acid precipitation follow.

- Reaction time for reduction and hydrolysis: approximately 60–70 minutes.

Step 3: Isolation

- The product is isolated by filtration or drying.

- The method avoids complex equipment like pressure filters, reducing capital investment.

- High reaction speed and short operation time.

- High yield of diazonium intermediate (up to 90%).

- Use of ammonium sulfite as reductant reduces cost and simplifies handling compared to sodium pyrosulfite or S-WAT.

- Lower pH suppresses side reactions and decomposition.

- Environmental benefit by recycling ammonium sulfate from waste streams.

Summary Table of Key Parameters:

| Parameter | Range / Value |

|---|---|

| Molar ratio (Aniline:HCl:NaNO2) | 1 : 2.3–3.2 : 1–1.1 |

| Diazotization temperature | 0–40 °C |

| Diazotization time | 10–100 minutes |

| Molar ratio (Aniline:NH4)2SO3:HCl | 1 : 2–3.5 : 2.5–3.0 |

| Reduction & hydrolysis time | 60–70 minutes |

| Yield of diazonium salt | ~90% |

| Final product isolation | Filtration/drying |

Classical Reduction Using Tin(II) Chloride (ChemicalBook Synthesis)

This method is commonly used in laboratory synthesis and provides a reliable route with moderate yield.

- Dissolve 4-methoxyaniline (p-anisidine) in water and concentrated hydrochloric acid.

- Cool the solution to approximately -5 °C.

- Add sodium nitrite solution dropwise over 15 minutes to form the diazonium salt.

- Stir for 1.5 hours at low temperature.

- Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise.

- Stir the mixture at 0 °C for 30 minutes.

- Filter the precipitate, wash with water, ethanol, and diethyl ether.

- Dry under vacuum to obtain this compound.

Yield: Approximately 77%.

Reaction Conditions Summary:

| Step | Conditions |

|---|---|

| Diazotization | -5 °C, 1.5 hours |

| Reduction | SnCl2 in HCl, 0 °C, 30 min |

| Yield | 77% |

- Tin(II) chloride is an effective reductant but is more expensive and generates tin waste.

- The method is well-suited for small-scale or research laboratory preparations.

Comparative Analysis of Preparation Methods

| Feature | Ammonium Sulfite Reduction (Patent) | Tin(II) Chloride Reduction (ChemicalBook) |

|---|---|---|

| Scale | Industrial | Laboratory |

| Reducing Agent | Ammonium sulfite | Tin(II) chloride |

| Reaction Temperature | 0–40 °C | -5 to 0 °C |

| Reaction Time (Diazotization) | 10–100 min | 1.5 hours |

| Reaction Time (Reduction) | 60–70 min | 30 min |

| Yield of Hydrazine Salt | High (~90% diazonium intermediate) | Moderate (~77%) |

| Equipment Complexity | Low (no pressure filters) | Moderate |

| Cost and Environmental Impact | Lower cost, recyclable byproducts | Higher cost, tin waste |

Research Findings and Notes

- The diazotization step is critical and must be conducted at low temperatures to prevent decomposition of the diazonium salt.

- Increasing hydrochloric acid concentration lowers pH, suppressing side reactions and improving yield.

- Use of ammonium sulfite as a reductant offers advantages in handling, cost, and waste management compared to classical reductants.

- The reduction and hydrolysis steps can be combined in one vessel, simplifying the process and reducing time.

- The product purity is generally confirmed by spectroscopic methods such as NMR and chromatography.

- The choice of method depends on scale, cost constraints, and environmental considerations.

化学反応の分析

Types of Reactions

(4-Methoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of (4-methoxybenzaldehyde) or (4-methoxyacetophenone).

Reduction: Formation of (4-methoxybenzylamine).

Substitution: Formation of various substituted (4-methoxybenzyl) derivatives.

科学的研究の応用

Synthesis and Preparation

The synthesis of (4-Methoxybenzyl)hydrazine hydrochloride typically involves the reaction of aniline derivatives with hydrazine under controlled conditions. A notable method includes the diazotization of aniline followed by reduction processes to yield the desired hydrazine derivative .

Scientific Research Applications

-

Pharmaceutical Chemistry :

- Intermediate for Drug Synthesis : this compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those involving hydrazone formation, which is crucial for developing anti-cancer agents and other therapeutic compounds .

- Thiadiazole Derivatives : It has been used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole, showcasing its utility in synthesizing complex heterocyclic compounds .

-

Chemical Research :

- Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic reactions, including the formation of substituted pyridazines and other nitrogen-containing heterocycles . For example, it has been employed in reactions with 3-bromofuran-2,5-dione to produce specific dihydropyridazine derivatives .

- Research on Reaction Mechanisms : Studies have investigated its role in facilitating enzyme-mediated reactions and solid-supported synthesis techniques .

- Environmental Applications :

Case Studies

作用機序

The mechanism of action of (4-Methoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

類似化合物との比較

Key Properties :

- Storage : Requires storage at 2–8°C under an inert atmosphere to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Hydrazine Derivatives

Propylhydrazine Hydrochloride (PHC) and (2-Thienylmethyl)hydrazine Hydrochloride (THC)

Structural Differences :

- PHC : Contains a linear propyl group.

- THC : Features a thienylmethyl substituent (aromatic sulfur heterocycle).

- (4-Methoxybenzyl)hydrazine : Incorporates a methoxy-substituted benzyl group, enhancing electron-donating properties.

- Applications: PHC and THC are used as reducing agents in perovskite solar cells, restoring aged precursor solutions and achieving device efficiencies of 22.6% and 23.0%, respectively .

Reactivity :

- The methoxy group in (4-Methoxybenzyl)hydrazine may stabilize intermediates via resonance, differing from the electron-neutral propyl and electron-deficient thienyl groups in PHC/THC.

4-Cyanophenylhydrazine Hydrochloride

- Structural Differences: Contains a cyano group (-CN) at the para position instead of methoxy. The cyano group is strongly electron-withdrawing, reducing nucleophilicity compared to the electron-donating methoxy group .

Applications :

Phenylhydrazine Hydrochloride

Structural Differences :

- Lacks the methoxy and benzyl substituents; simpler phenyl group.

Reactivity :

4-Methoxybenzohydrazide

Structural Differences :

- A hydrazide (CONHNH₂) rather than a hydrazine (NH₂NH₂).

Applications :

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Methoxy groups enhance nucleophilicity and stability in intermediates, making (4-Methoxybenzyl)hydrazine suitable for complex syntheses (e.g., compound 6 in ) .

- Biological Activity: Hydrazine derivatives with aryl substituents (e.g., methoxy, cyano) show promise as enzyme inhibitors (e.g., LEDGF/p75-IN interaction inhibitors) .

- Safety Profile : Most hydrazine hydrochlorides share similar hazards (e.g., H302, H315), but steric bulk from substituents like methoxybenzyl may reduce volatility .

生物活性

(4-Methoxybenzyl)hydrazine hydrochloride, a hydrazine derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including its anticancer, anti-inflammatory, and antioxidant activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

This compound is characterized by the presence of a methoxy group on the benzyl moiety, which significantly influences its biological activity. The compound's molecular formula is with a molecular weight of approximately 168.20 g/mol .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study involving various hydrazone derivatives indicated that compounds similar to (4-Methoxybenzyl)hydrazine showed significant antiproliferative effects against cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies have reported IC50 values for related compounds ranging from 225 µM to 400 µM against breast cancer cells (MCF-7), suggesting that this compound may possess similar efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | ~300 |

| 4-Nitrobenzoyl-3-allylthiourea | MCF-7 | 225 |

| Rutin | MCF-7 | 399.90 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Inhibition of Cytokines

Research findings suggest that this compound can significantly lower levels of IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .

Antioxidant Activity

Antioxidant properties are another critical aspect of this compound. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

The antioxidant activity is likely attributed to the methoxy group, which enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS). This property is essential for preventing cellular damage in various pathological conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene ring significantly affect the compound's potency against different biological targets.

Key Findings

- Positioning of Functional Groups : The positioning of hydroxyl or methoxy groups can enhance or diminish biological activity. For instance, para-substituted derivatives generally exhibit stronger activity than ortho-substituted ones .

- Hydrogen Bonding : Intramolecular hydrogen bonding can reduce the bioactivity of certain derivatives by stabilizing less active conformations .

Q & A

Q. What are the recommended laboratory synthesis methods for (4-Methoxybenzyl)hydrazine hydrochloride?

A two-step synthesis is commonly employed:

- Step 1 : React 4-methoxybenzyl chloride with hydrazine hydrate in a polar aprotic solvent (e.g., DMSO) under continuous-flow conditions to improve reaction efficiency .

- Step 2 : Acidify the product with HCl to precipitate the hydrochloride salt. Yields typically range from 60–70%, depending on solvent purity and reaction time . Key considerations : Use inert atmospheres to avoid oxidation and monitor pH during salt formation.

Q. What safety protocols are critical when handling this compound?

- Toxicity : Hydrazine derivatives bind to hemoglobin, causing hemolytic anemia. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 0–6°C to prevent decomposition .

- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Q. How is the molecular structure of this compound characterized?

- Spectroscopy :

- ¹H NMR (DMSO-d6): Expect peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2 ppm (CH₂NH), and δ 3.8 ppm (OCH₃) .

- IR : Bands at ~3200 cm⁻¹ (N–H stretch), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C–O–CH₃) .

- Mass spectrometry : Look for [M+H]+ at m/z 189.2 (free base) and [M+Cl]⁻ at m/z 225.6 (hydrochloride) .

Advanced Research Questions

Q. How do catalytic systems and reaction conditions influence the efficiency of reactions involving this compound?

- Catalyst selection : Ruthenium pincer complexes (e.g., dearomatized Ru catalysts) enhance dehydrogenation in toluene reflux, enabling aldehyde intermediates to condense with hydrazine .

- Solvent effects : DMSO improves solubility in continuous-flow syntheses, while toluene is preferred for high-temperature reactions. Yields drop below 50% in non-polar solvents due to poor intermediate stabilization .

- Optimization : Screen solvents (DMSO vs. THF) and catalysts (Ru vs. Pd) using DoE (Design of Experiments) to maximize azine or triazole yields .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- DFT studies : Calculate electrophilicity indices to identify reactive sites (e.g., hydrazine NH₂ group) for nucleophilic attacks .

- Molecular docking : Model interactions with biological targets (e.g., antimicrobial enzymes) to design derivatives with enhanced bioactivity .

- Solvation effects : Use COSMO-RS simulations to predict solubility in ionic liquids or deep eutectic solvents for greener syntheses .

Q. What strategies resolve contradictions in reported reaction yields for this compound under varying conditions?

- Variable analysis : Compare flow vs. batch processes. Continuous-flow systems (66% yield) reduce side reactions vs. batch (50% yield) due to better temperature control .

- Impact of molecular sieves : Sieves (3Å) absorb water in azine formation, shifting equilibrium toward product. Omission reduces yields by 15–20% .

- Reproducibility : Standardize reagent purity (e.g., ≥98% hydrazine hydrate) and validate spectroscopic data against reference libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。